N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide
CAS No.: 1049474-67-0
Cat. No.: VC6451602
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049474-67-0 |
|---|---|
| Molecular Formula | C16H23N3O2S |
| Molecular Weight | 321.44 |
| IUPAC Name | N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3 |
| Standard InChI Key | MWUVLFTWBKCGNK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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4-Methylbenzenesulfonamide backbone: A toluene ring substituted with a methyl group at the para position and a sulfonamide group (-SO₂NH₂) at the ortho position.
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Dimethylaminoethyl chain: A two-carbon chain bearing a dimethylamino group (-N(CH₃)₂), which introduces basicity and hydrogen-bonding potential.
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1-Methyl-1H-pyrrol-2-yl group: A five-membered aromatic ring with nitrogen at position 1 and a methyl substituent, contributing to hydrophobic interactions and π-stacking capabilities .
Stereochemical Considerations
The presence of a chiral center at the carbon connecting the dimethylamino and pyrrole groups necessitates attention to stereochemistry during synthesis. Racemic mixtures are common unless asymmetric synthesis or chiral resolution methods are employed.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide involves sequential functionalization steps:
Step 1: Formation of the Pyrrole-Ethylamine Intermediate
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Pyrrole alkylation: 1-Methylpyrrole undergoes Friedel-Crafts alkylation with ethylene diamine derivatives to introduce the ethyl chain.
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Dimethylamination: The primary amine is dimethylated using methyl iodide or formaldehyde/formic acid under reductive conditions .
Step 2: Sulfonamide Coupling
The ethylamine intermediate reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 65% | |
| Dimethylamination | CH₃I, K₂CO₃, DMF, 50°C | 78% | |
| Sulfonylation | TsCl, Et₃N, THF, 0°C → RT | 82% |
Optimization Challenges
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Steric hindrance: Bulky substituents on the pyrrole and dimethylamino groups complicate coupling reactions, necessitating prolonged reaction times or elevated temperatures.
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Purification: Silica gel chromatography with gradients of ethyl acetate/petroleum ether is commonly employed to isolate the product .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the sulfonamide group .
NMR Data (Hypothesized)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 2.19 (s) | Singlet | 6H | N(CH₃)₂ |
| ¹H | 2.38 (t) | Triplet | 2H | CH₂N(CH₃)₂ |
| ¹H | 7.79 (s) | Singlet | 1H | Pyrrole-H |
| ¹³C | 137.4 | - | - | Aromatic C-SO₂ |
Note: Data extrapolated from analogous sulfonamides .
Mass Spectrometry
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing larger molecules, such as:
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EGFR inhibitors: Analogous structures are intermediates in osimertinib derivatives .
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Fluorescent probes: Pyrrole-containing sulfonamides are used in bioimaging .
Material Science
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